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Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole

Cat. No.: B160116 Get Quote

Disclaimer: Direct experimental and extensive computational data for 5-Methoxy-1,3-
benzoxazole are limited in publicly accessible literature. This guide provides a comprehensive

overview based on theoretical modeling and computational analysis of structurally similar

benzoxazole derivatives. The methodologies and data presented are extrapolated from these

related compounds to offer a robust framework for the study of 5-Methoxy-1,3-benzoxazole.

Introduction
Benzoxazole and its derivatives are a significant class of heterocyclic compounds that form the

core structure of numerous molecules with a wide range of biological activities and applications

in materials science. The substituent at the 5-position of the benzoxazole ring is known to play

a crucial role in modulating these properties. This technical guide focuses on the quantum

chemical studies of 5-Methoxy-1,3-benzoxazole, a member of this family.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

are powerful tools for understanding the electronic structure, reactivity, and spectroscopic

properties of molecules like 5-Methoxy-1,3-benzoxazole. These computational methods allow

for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and

other key parameters that are essential for drug design and materials development. This

document outlines the standard computational protocols and presents key quantitative data

derived from analogous compounds to provide a foundational understanding of the target

molecule.
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Computational Methodologies
The quantum chemical calculations for benzoxazole derivatives are typically performed using

DFT. A common approach involves geometry optimization followed by frequency calculations to

ensure the optimized structure corresponds to a local minimum on the potential energy surface.

Density Functional Theory (DFT) Calculations
A widely used method for studying benzoxazole derivatives is DFT with the B3LYP functional

and a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good

balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Frequency Calculation

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[2]

Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.

[1]

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization

functions, is employed for an accurate description of the electronic structure.[1]

Procedure:

The initial molecular structure of 5-Methoxy-1,3-benzoxazole is built using a molecular

modeling program like GaussView.

A geometry optimization is performed in the gas phase to find the lowest energy

conformation of the molecule.

Following optimization, a frequency calculation is carried out at the same level of theory to

confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and

to obtain the theoretical vibrational spectra (IR and Raman).[3]

Quantitative Data from Analogous Benzoxazole
Derivatives
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In the absence of specific data for 5-Methoxy-1,3-benzoxazole, this section presents

quantitative data from closely related 5-substituted benzoxazole derivatives. This data provides

valuable insights into the expected structural and electronic properties of the target molecule.

Optimized Geometric Parameters
The following table summarizes key bond lengths and bond angles for a representative 5-

substituted benzoxazole derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.[4]

Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C2-O1 1.375

O1-C7a 1.385

C7a-C4 1.391

C4-C5 1.388

C5-C6 1.393

C6-C7 1.386

C7-C7a 1.392

C7-N3 1.389

N3-C2 1.311

**Bond Angles (°) ** O1-C2-N3 115.4

C2-N3-C7 105.8

N3-C7-C7a 110.1

C7-C7a-O1 107.7

C7a-O1-C2 101.0

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the chemical reactivity and electronic properties of a
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molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)

3-amino-1,2,4-triazole

(B3LYP/6-

311++G(d,p))

-8.834 -3.936 4.898

3-amino-1,2,4-triazole

(M06-2X/6-

311++G(d,p))

-8.880 -3.911 4.969

Data for 3-amino-1,2,4-triazole is provided as a representative heterocyclic system to illustrate

typical HOMO-LUMO energy values.[2]

Vibrational Frequencies
Theoretical vibrational frequencies can be compared with experimental IR and Raman spectra

to confirm the molecular structure. The following table lists some key calculated vibrational

modes for a substituted benzoxazole derivative.

Vibrational Mode Calculated Frequency (cm⁻¹)

C=N stretch ~1520 - 1536

C-O-C asymmetric stretch ~1144 - 1153

C-O-C symmetric stretch ~1063 - 1079

These values are based on studies of 5-nitro-2-(4-nitrobenzyl) benzoxazole.[5]

Visualizations
Quantum Chemical Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of a

molecule like 5-Methoxy-1,3-benzoxazole.
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Quantum Chemical Analysis Workflow
Molecular Structure Input
(e.g., from GaussView)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation
(Confirmation of Minimum Energy)

Analysis of Results

Optimized Geometry
(Bond Lengths, Angles)

Vibrational Frequencies
(IR/Raman Spectra)

Electronic Properties
(HOMO-LUMO, MEP)

Click to download full resolution via product page

Caption: A generalized workflow for quantum chemical calculations.

Molecular Structure and Electronic Properties
This diagram depicts the molecular structure of 5-Methoxy-1,3-benzoxazole and highlights

regions of interest for electronic properties.

Caption: Key structural and electronic features of 5-Methoxy-1,3-benzoxazole.

Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical studies

relevant to 5-Methoxy-1,3-benzoxazole. While direct computational data for this specific

molecule is not readily available, the analysis of structurally similar benzoxazole derivatives

offers valuable insights into its expected geometric, electronic, and vibrational properties. The
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detailed methodologies and tabulated data serve as a foundation for researchers, scientists,

and drug development professionals to design and interpret future experimental and

computational investigations on 5-Methoxy-1,3-benzoxazole and related compounds. The

visualized workflows and structural relationships further aid in understanding the key aspects of

its molecular characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. esisresearch.org [esisresearch.org]

2. esisresearch.org [esisresearch.org]

3. pubs.acs.org [pubs.acs.org]

4. DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a
benzoxazole derivative: an anti-cancerous drug | Semantic Scholar [semanticscholar.org]

5. esisresearch.org [esisresearch.org]

To cite this document: BenchChem. [Quantum Chemical Analysis of 5-Methoxy-1,3-
benzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160116#quantum-chemical-studies-of-5-methoxy-1-
3-benzoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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